3-(2-Chloro-5-fluoro-phenoxy)propanenitrile
Description
3-(2-Chloro-5-fluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C(_9)H(_7)ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, attached to a propanenitrile group
Properties
IUPAC Name |
3-(2-chloro-5-fluorophenoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c10-8-3-2-7(11)6-9(8)13-5-1-4-12/h2-3,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAYPTYBFIWMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-fluoro-phenoxy)propanenitrile typically involves the reaction of 2-chloro-5-fluorophenol with 3-chloropropanenitrile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-fluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups on the phenoxy ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid or an amide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)) can reduce the nitrile group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can oxidize the nitrile group.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: New phenoxy derivatives with different substituents.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids.
Hydrolysis: Amides or carboxylic acids.
Scientific Research Applications
3-(2-Chloro-5-fluoro-phenoxy)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms, especially those involving nitrile-containing molecules.
Chemical Synthesis: It is employed as a building block in organic synthesis to create more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-fluoro-phenoxy)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance binding affinity and specificity to the target. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-fluoro-phenoxy)propanenitrile
- 3-(2-Chloro-5-bromo-phenoxy)propanenitrile
- 3-(2-Fluoro-5-methyl-phenoxy)propanenitrile
Uniqueness
3-(2-Chloro-5-fluoro-phenoxy)propanenitrile is unique due to the specific positioning of the chloro and fluoro groups on the phenoxy ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents can enhance its potential as a versatile intermediate in various synthetic applications.
Biological Activity
3-(2-Chloro-5-fluoro-phenoxy)propanenitrile is an organic compound characterized by its unique molecular structure, which includes a phenoxy group with chlorine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its reactivity and ability to interact with various biological targets.
- Molecular Formula : C₉H₈ClFNO
- Molecular Weight : 201.62 g/mol
- Structure : The compound features a phenoxy group substituted with both chlorine and fluorine atoms, enhancing its chemical properties and reactivity.
Antimicrobial Properties
Research indicates that this compound may exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains. The presence of halogen atoms is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. The unique combination of functional groups allows it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to either the inhibition or activation of these pathways, influencing cellular processes such as apoptosis and proliferation.
Study on Antimicrobial Activity
One notable study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.
Research on Anticancer Activity
In another investigation, the compound was tested against breast cancer cell lines (MDA-MB-231). The results demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity compared to control treatments. Further analysis revealed that treatment with the compound led to increased levels of caspase-3 activity, suggesting an induction of apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(2-Bromo-5-fluorophenoxy)propanenitrile | Halogenated Phenoxy Compound | Contains bromine instead of chlorine |
| 3-(2-Chloro-4-fluorophenoxy)propanenitrile | Halogenated Phenoxy Compound | Different substitution pattern |
| 3-(5-Bromo-2-fluorophenyl)propanenitrile | Halogenated Phenyl Compound | Similar halogenation but different position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
